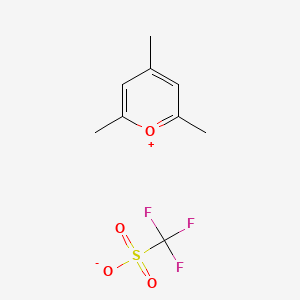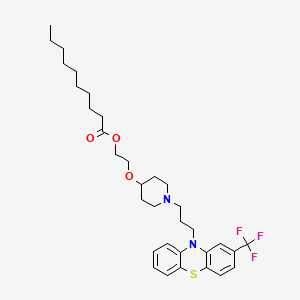
Decanoic acid, 2-((1-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decanoic acid, 2-((1-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)ethyl ester is a complex organic compound with a unique structure that combines elements of decanoic acid, phenothiazine, and piperidine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 2-((1-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)ethyl ester typically involves multiple steps:
Formation of the Phenothiazine Derivative: The starting material, phenothiazine, is first modified to introduce the trifluoromethyl group. This can be achieved through electrophilic aromatic substitution reactions using trifluoromethylating agents.
Attachment of the Piperidine Ring: The modified phenothiazine is then reacted with a piperidine derivative to form the intermediate compound. This step often involves nucleophilic substitution reactions.
Esterification with Decanoic Acid: The final step involves the esterification of the intermediate compound with decanoic acid. This can be done using standard esterification techniques, such as the Fischer esterification method, which involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, separations, and purifications.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the ester linkage, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the phenothiazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s phenothiazine moiety is of particular interest due to its potential pharmacological properties. Phenothiazine derivatives are known for their antipsychotic and antiemetic effects, and this compound could be studied for similar activities.
Medicine
The compound may have potential applications in medicine, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In industry, the compound could be used in the production of specialty chemicals or as an additive in various formulations. Its unique properties may make it suitable for use in coatings, adhesives, or other materials.
作用機序
The mechanism of action of decanoic acid, 2-((1-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)ethyl ester is likely related to its interaction with specific molecular targets. The phenothiazine moiety suggests it may interact with neurotransmitter receptors or enzymes, potentially modulating their activity. The piperidine ring could also play a role in its biological activity, possibly affecting its binding affinity or specificity.
類似化合物との比較
Similar Compounds
- Decanoic acid, 2-hydroxy-3-[(1-oxooctyl)oxy]propyl ester
- Decanoic acid, propyl ester
- Decanoic acid, ethyl ester
Uniqueness
What sets decanoic acid, 2-((1-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)ethyl ester apart from similar compounds is its combination of a phenothiazine moiety with a piperidine ring and a decanoic acid ester. This unique structure endows it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
40255-77-4 |
|---|---|
分子式 |
C33H45F3N2O3S |
分子量 |
606.8 g/mol |
IUPAC名 |
2-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]oxyethyl decanoate |
InChI |
InChI=1S/C33H45F3N2O3S/c1-2-3-4-5-6-7-8-14-32(39)41-24-23-40-27-17-21-37(22-18-27)19-11-20-38-28-12-9-10-13-30(28)42-31-16-15-26(25-29(31)38)33(34,35)36/h9-10,12-13,15-16,25,27H,2-8,11,14,17-24H2,1H3 |
InChIキー |
XTOSMQATSVQDGK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)OCCOC1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14672617.png)




![1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14672635.png)
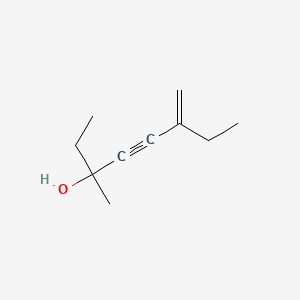
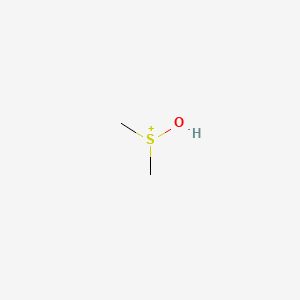
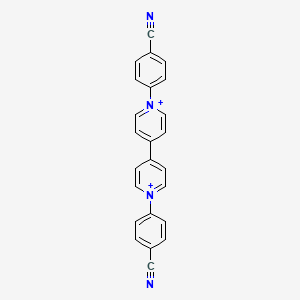
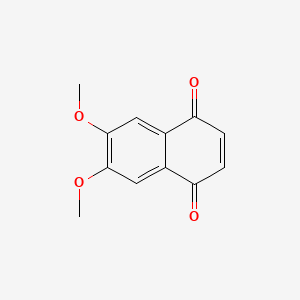
![3-Methyl-[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14672666.png)
